![molecular formula C10H14ClNO B1444349 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine CAS No. 918812-03-0](/img/structure/B1444349.png)
1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine
Overview
Description
“1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine” is a chemical compound with the molecular weight of 275.78 . It is also known as "(3-chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine" . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The InChI code for this compound is "1S/C16H18ClNO/c1-11(2)19-15-9-4-3-8-14(15)16(18)12-6-5-7-13(17)10-12/h3-11,16H,18H2,1-2H3" . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.78 . It is a liquid at room temperature . More specific physical and chemical properties, such as boiling point or solubility, were not found in the sources I accessed.Scientific Research Applications
Catalytic Applications in Organic Chemistry
- Synthesis of Unsymmetrical Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, similar in structure to 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine, have been utilized in the synthesis of unsymmetrical NCN′ pincer palladacycles. These compounds have demonstrated good activity and selectivity in catalytic applications, particularly where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, structurally related to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited varying degrees of antimicrobial activity (Visagaperumal et al., 2010).
Applications in Neuropharmacology
- Serotonin Receptor Biased Agonists for Antidepressant Activity : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds showed promise as antidepressant drug candidates due to their high selectivity and potent antidepressant-like activity (Sniecikowska et al., 2019).
Photocytotoxicity and Imaging Applications
- Iron(III) Complexes for Photocytotoxicity and Cellular Imaging : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound structurally similar to 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine, have been synthesized and studied for their photocytotoxic properties. These complexes displayed significant photocytotoxicity in red light to various cell lines, indicating potential applications in targeted cancer therapy and imaging (Basu et al., 2014).
Dual Serotonin/Noradrenaline Reuptake Inhibition
- Serotonin/Noradrenaline Reuptake Inhibition : A series of 1-(2-phenoxyphenyl)methanamines, related to the compound of interest, have been identified as possessing dual serotonin and noradrenaline reuptake pharmacology. This discovery has implications for the development of treatments for neurological and psychiatric disorders (Whitlock et al., 2008).
Safety And Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(3-chloro-2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWUYEWSPVYPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253302 | |
| Record name | 3-Chloro-2-(1-methylethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine | |
CAS RN |
918812-03-0 | |
| Record name | 3-Chloro-2-(1-methylethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918812-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(1-methylethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)
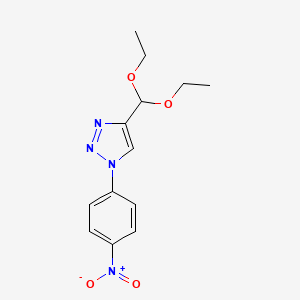
![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)
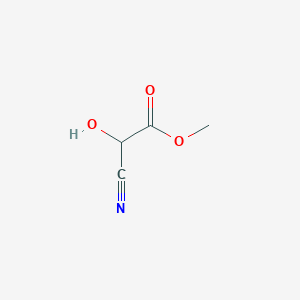

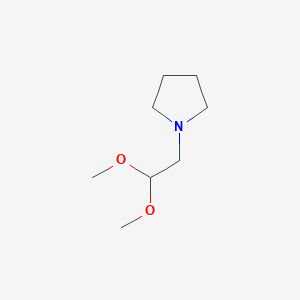
![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)
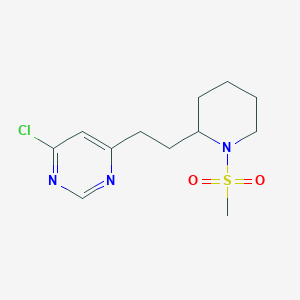
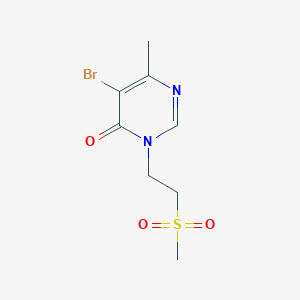
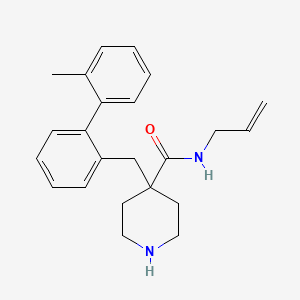
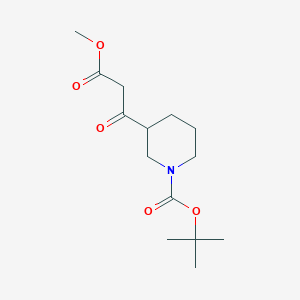

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)
